Brain Penetration: Metopimazine Acid Demonstrates the Lowest BBB Permeability Among Comparator Antiemetics
In a direct head-to-head in vitro BBB model using brain capillary endothelial cells co-cultured with primary rat glial cells, metopimazine acid exhibited the lowest brain penetration among all tested compounds. Its permeability was lower than that of the parent drug metopimazine, and even less than domperidone, metoclopramide, and chlorpromazine [1]. This quantitative difference is clinically relevant, as it underpins the favorable CNS safety profile of metopimazine-based therapy by minimizing dopamine D2 receptor blockade in the brain.
| Evidence Dimension | In vitro blood-brain barrier permeability |
|---|---|
| Target Compound Data | Very low brain penetration (lowest among tested compounds) |
| Comparator Or Baseline | Metopimazine (parent): higher penetration; Domperidone: higher; Metoclopramide: higher; Chlorpromazine: highest |
| Quantified Difference | Metopimazine acid < Metopimazine < Domperidone ≈ Metoclopramide < Chlorpromazine |
| Conditions | In vitro BBB model: brain capillary endothelial cells co-cultured with primary rat glial cells; compounds tested at 10 µM for 60 min |
Why This Matters
The exceptionally low BBB penetration of metopimazine acid directly translates to a reduced risk of extrapyramidal symptoms and sedation, a key differentiator when selecting an antiemetic reference standard for CNS safety studies or bioanalytical method development.
- [1] Jolliet P, Nion S, Allain-Veyrac G, et al. Evidence of lowest brain penetration of an antiemetic drug, metopimazine, compared to domperidone, metoclopramide and chlorpromazine, using an in vitro model of the blood–brain barrier. Pharmacol Res. 2007;56(1):11-17. doi:10.1016/j.phrs.2006.12.004. View Source
